molecular formula C7H6F2O2S B2891378 Benzenesulfonyl fluoride, 4-fluoro-2-methyl- CAS No. 154641-99-3

Benzenesulfonyl fluoride, 4-fluoro-2-methyl-

Cat. No.: B2891378
CAS No.: 154641-99-3
M. Wt: 192.18
InChI Key: XWDHWUDZLAQVEN-UHFFFAOYSA-N
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Description

“Benzenesulfonyl fluoride, 4-fluoro-2-methyl-” is a chemical compound with the molecular formula C7H6F2O2S . It is used in the assembly of -SO2- linked small molecules with proteins or nucleic acids . It is also used as an electrophilic warhead by both medicinal chemists and chemical biologists .


Synthesis Analysis

The sulfonyl fluoride motif of “Benzenesulfonyl fluoride, 4-fluoro-2-methyl-” can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .


Molecular Structure Analysis

The molecular structure of “Benzenesulfonyl fluoride, 4-fluoro-2-methyl-” consists of seven carbon atoms, six hydrogen atoms, two fluorine atoms, two oxygen atoms, and one sulfur atom . The InChI string of the compound is InChI=1S/C7H6F2O2S/c1-5-4-6 (8)2-3-7 (5)12 (9,10)11/h2-4H,1H3 .


Chemical Reactions Analysis

Sulfonyl fluorides, such as “Benzenesulfonyl fluoride, 4-fluoro-2-methyl-”, are used as electrophilic warheads by both medicinal chemists and chemical biologists . They can inhibit acetylcholinesterase (AChE) and have been shown to inhibit trypsin, chymotrypsin, plasmin kallikrein, and thrombin .


Physical and Chemical Properties Analysis

“Benzenesulfonyl fluoride, 4-fluoro-2-methyl-” has a molecular weight of 192.19 g/mol . It has a topological polar surface area of 42.5 Ų and a complexity of 245 . The compound has a rotatable bond count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

  • Benzyne Generation and Reactions

    • Benzyne, a reactive intermediate in organic chemistry, can be generated from o-(trimethylsilyl)phenols using nonafluorobutanesulfonyl fluoride in a domino process. This generated benzyne can undergo various reactions to yield polysubstituted benzenes, showcasing the utility of sulfonyl fluorides in synthetic organic chemistry (Ikawa et al., 2011).
  • Synthesis of Fluorinated Compounds

    • Fluorinated compounds have broad applications in polymers, blood substitutes, pharmaceuticals, and pesticides. Techniques involving reactions of electrophilic haloalkyl fluoride with nucleophilic phenol derivatives have been studied for the formation of fluoroalkoxy benzenes (Gupton et al., 1983).
  • NMR Spectroscopy Studies

    • Proton and 19F high-resolution nuclear magnetic resonance (NMR) spectroscopy of benzenesulfonyl fluoride and its derivatives has been used to understand the spin–spin coupling constants between 19F and the ring protons. This provides insights into the conformational behaviour and electronic effects of these compounds (Schaefer & Parr, 1978).
  • Lewis Acid Synthesis

    • Synthesis of o-(Fluorosilyl)(dimesitylboryl)benzenes demonstrates the application of fluorosulfonyl derivatives as bidentate Lewis acids. These compounds are effective in capturing fluoride ions, indicating their potential utility in organometallic chemistry and catalysis (Kawachi et al., 2008).
  • Organic Synthesis

    • In organic synthesis, 4-fluoro-2-methylbenzenesulfonyl fluoride derivatives can be used in the direct imidation of thioanisoles under metal-free conditions. This method offers advantages like high step-economy and excellent functionality tolerance, expanding the toolbox for organic chemists (Yang et al., 2017).
  • Radiosynthesis Applications

    • The compound has been explored in the radiosynthesis of fluoromethyl-benzenes, which are potential bifunctional labeling agents. This research contributes to the development of novel imaging agents in nuclear medicine and radiopharmaceuticals (Namolingam et al., 2001).
  • C-H Bond Functionalization

    • Cu-catalyzed C-H fluorination using N-fluorobenzenesulfonimide (NFSI) followed by substitution with various nucleophiles has been used to transform benzylic C-H bonds into diverse functional groups. This methodology highlights the role of sulfonyl fluoride derivatives in advanced synthetic chemistry (Vasilopoulos et al., 2020).

Mechanism of Action

Sulfonyl fluorides act by reacting with the hydroxy group of the active site serine residue to form a sulfonyl enzyme derivative . This derivative may be stable for long periods of time except at high pH .

Safety and Hazards

“Benzenesulfonyl fluoride, 4-fluoro-2-methyl-” is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective gloves/clothing/eye protection/face protection, and washing skin thoroughly after handling .

Future Directions

“Benzenesulfonyl fluoride, 4-fluoro-2-methyl-” is currently available for purchase from various suppliers for research use. Its future directions may include further exploration of its applications in the assembly of -SO2- linked small molecules with proteins or nucleic acids , as well as its potential as an electrophilic warhead in medicinal chemistry and chemical biology .

Properties

IUPAC Name

4-fluoro-2-methylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDHWUDZLAQVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154641-99-3
Record name 154641-99-3
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